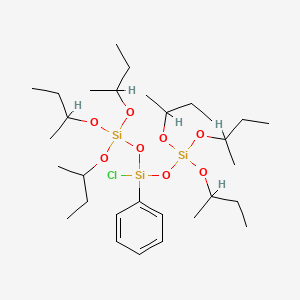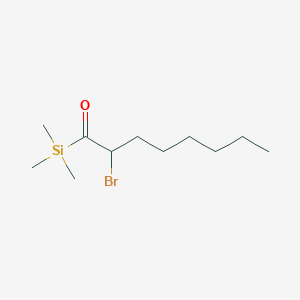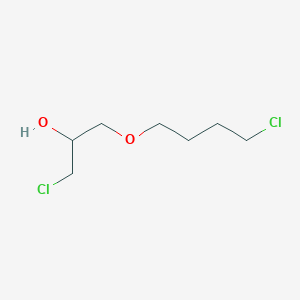
Pentadec-10-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentadec-10-en-2-one is an organic compound with the molecular formula C15H28O It is a ketone with a long aliphatic chain and a double bond at the tenth carbon position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pentadec-10-en-2-one can be synthesized through several methods. One common approach involves the oxidation of pentadec-10-en-2-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent. Another method involves the aldol condensation of decanal with acetone, followed by dehydration to form the desired ketone.
Industrial Production Methods
In industrial settings, this compound can be produced through the catalytic dehydrogenation of pentadec-10-en-2-ol. This process typically involves the use of metal catalysts such as palladium or platinum under controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Pentadec-10-en-2-one undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to pentadec-10-en-2-ol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, PCC, Jones reagent.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed
Oxidation: Pentadec-10-enoic acid.
Reduction: Pentadec-10-en-2-ol.
Substitution: Various substituted ketones depending on the nucleophile used.
Applications De Recherche Scientifique
Pentadec-10-en-2-one has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the fragrance industry due to its pleasant odor and stability.
Mécanisme D'action
The mechanism of action of pentadec-10-en-2-one involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes such as lipoxygenases, which are involved in the inflammatory pathway. The compound’s ability to modulate these enzymes makes it a potential candidate for anti-inflammatory therapies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentadec-10-enoic acid: Similar structure but with a carboxylic acid group instead of a ketone.
Pentadec-10-en-2-ol: Similar structure but with a hydroxyl group instead of a ketone.
Hexadec-10-en-2-one: Similar structure but with an additional carbon in the aliphatic chain.
Uniqueness
Pentadec-10-en-2-one is unique due to its specific placement of the double bond and the ketone group, which imparts distinct chemical properties and reactivity
Propriétés
Numéro CAS |
58257-60-6 |
|---|---|
Formule moléculaire |
C15H28O |
Poids moléculaire |
224.38 g/mol |
Nom IUPAC |
pentadec-10-en-2-one |
InChI |
InChI=1S/C15H28O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(2)16/h6-7H,3-5,8-14H2,1-2H3 |
Clé InChI |
PBEJZRQSUJBPJR-UHFFFAOYSA-N |
SMILES canonique |
CCCCC=CCCCCCCCC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[Bis(2-hydroxyethyl)amino]oxidanide](/img/structure/B14606383.png)
![{9-[4-(Methanesulfinyl)phenyl]-9H-fluoren-9-yl}acetaldehyde](/img/structure/B14606386.png)
![Benzo[h]quinolin-2(1H)-one, 3,4-dihydro-](/img/structure/B14606406.png)

![[1-(2,4-Dichlorophenyl)cyclopentyl]methanol;methanesulfonic acid](/img/structure/B14606420.png)





![1-[1-(2,4-Dichlorophenyl)heptyl]-1H-imidazole](/img/structure/B14606451.png)
![2-[(E)-(2-Cyanobutan-2-yl)diazenyl]-2-methylhexanenitrile](/img/structure/B14606452.png)
![3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanenitrile](/img/structure/B14606458.png)

